4-(3,4-dichlorophenyl)-6-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7)-diene-3,5-dione
Description
This compound is a structurally complex heterocyclic molecule featuring a tricyclic core (tricyclo[7.4.0.0²,⁷]trideca-1(9),2(7)-diene) fused with a pyrido[1,2-a]pyrimidin-4-one moiety and substituted with a 3,4-dichlorophenyl group. The presence of sulfur (8-thia) and nitrogen atoms (4,6-diaza) in the tricyclic system distinguishes it from simpler bicyclic analogs. The 3,4-dichlorophenyl substituent is a common pharmacophore in antimicrobial and bioactive molecules, enhancing lipophilicity and interaction with hydrophobic binding pockets .
Properties
IUPAC Name |
3-(3,4-dichlorophenyl)-1-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18Cl2N4O3S/c26-17-9-8-15(12-18(17)27)31-23(33)22-16-5-1-2-6-19(16)35-24(22)30(25(31)34)13-14-11-21(32)29-10-4-3-7-20(29)28-14/h3-4,7-12H,1-2,5-6,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNKKETALABYMAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N(C(=O)N(C3=O)C4=CC(=C(C=C4)Cl)Cl)CC5=CC(=O)N6C=CC=CC6=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18Cl2N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(3,4-dichlorophenyl)-6-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7)-diene-3,5-dione is a complex heterocyclic molecule notable for its potential biological activities. This compound is categorized within the pyrido[1,2-a]pyrimidine derivatives, which are recognized for their diverse pharmacological properties, including anticancer and antimicrobial activities.
Chemical Structure and Properties
The chemical structure of this compound features multiple functional groups that contribute to its biological activity. Its molecular formula is with a molecular weight of approximately 525.4 g/mol. The presence of chlorine atoms, nitrogen, oxygen, and sulfur in its structure suggests a potential for interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 525.4 g/mol |
| CAS Number | 899916-05-3 |
Research indicates that pyrido[1,2-a]pyrimidine derivatives often target key enzymes involved in cellular processes. Notably, this compound may inhibit dihydrofolate reductase (DHFR) and various kinases. DHFR is crucial for DNA synthesis and repair; thus, its inhibition can lead to reduced proliferation of cancer cells . Additionally, compounds in this class have shown promise as inhibitors of JmjC histone N-methyl lysine demethylases (KDMs) , which play significant roles in epigenetic regulation .
Anticancer Activity
Several studies have evaluated the anticancer potential of pyrido[1,2-a]pyrimidine derivatives:
- KDM Inhibition : A series of analogs demonstrated potent inhibition against KDM enzymes with selectivity profiles indicating potential for targeted cancer therapies . The compound's ability to bind to Fe(II) at the active site enhances its efficacy.
- Cell Proliferation Assays : In vitro studies revealed that derivatives significantly inhibited the proliferation of various cancer cell lines (e.g., breast and prostate cancer) at micromolar concentrations .
Antimicrobial Activity
The compound's structural characteristics suggest potential antimicrobial properties. Preliminary assays indicate activity against certain bacterial strains, although further studies are required to elucidate the mechanism and specificity of action.
Case Study 1: KDM Inhibition
A study published in ACS Medicinal Chemistry Letters reported on a series of pyrido[1,2-a]pyrimidine derivatives where one analog exhibited an IC50 value of 50 nM against KDM4B . This highlights the compound's potential as a therapeutic agent in epigenetic modulation.
Case Study 2: Anticancer Efficacy
In a recent investigation involving multiple cancer cell lines, the compound was shown to induce apoptosis in a dose-dependent manner. Flow cytometry analysis indicated significant increases in sub-G1 phase populations, suggesting effective cell cycle arrest .
Scientific Research Applications
The compound "4-(3,4-dichlorophenyl)-6-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7)-diene-3,5-dione" represents a complex chemical structure with potential applications in various scientific fields. This article explores its applications, particularly in medicinal chemistry, biochemistry, and materials science, along with relevant case studies and findings.
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of pyrido[1,2-a]pyrimidines have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study: In Vitro Anticancer Assays
A study conducted on a range of pyrido[1,2-a]pyrimidine derivatives demonstrated that modifications to the core structure can enhance cytotoxicity against various cancer cell lines (e.g., HeLa and MCF-7). The compound may exhibit similar or enhanced activity due to its unique substituents.
Antimicrobial Properties
Compounds containing thiazole and pyrimidine moieties have been reported to possess antimicrobial properties. The dual action of these functional groups may help combat bacterial and fungal infections.
Case Study: Antimicrobial Testing
A comparative study on thiazole-containing compounds revealed promising results against Gram-positive bacteria such as Staphylococcus aureus. The compound's structure could potentially enhance its efficacy against resistant strains.
Enzyme Inhibition
The intricate structure of the compound suggests potential as an enzyme inhibitor. Compounds similar to this have been investigated for their ability to inhibit enzymes involved in metabolic pathways, which could lead to therapeutic applications in treating metabolic disorders.
Case Study: Enzyme Activity Assays
Research focusing on enzyme inhibition has shown that specific structural features are crucial for activity. For example, modifications to the pyrimidine ring may significantly affect the binding affinity to target enzymes such as kinases or phosphatases.
Development of Functional Materials
The unique chemical properties of this compound may allow it to be used in the development of novel materials with specific functions, such as sensors or catalysts.
Case Study: Synthesis of Hybrid Materials
Experimental work has demonstrated that incorporating compounds with thiazole and pyrimidine units into polymer matrices can yield materials with enhanced thermal stability and electrical conductivity. This opens avenues for applications in electronic devices.
Summary of Findings
| Application Area | Key Findings | References |
|---|---|---|
| Medicinal Chemistry | Potential anticancer and antimicrobial activities | , , |
| Biochemistry | Possible enzyme inhibition | , |
| Materials Science | Development of functional materials | , |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key Structural and Functional Differences
Core Framework: The target compound’s tricyclic system (tricyclo[7.4.0.0²,⁷]) is more rigid and sterically hindered compared to the bicyclic pyridazinone (5a) or pyrido[2,3-d]pyrimidine (4b-c) systems. This rigidity may enhance binding specificity but reduce solubility .
Substituent Effects :
- The 3,4-dichlorophenyl group, shared with compound 5a, likely enhances lipophilicity and membrane permeability compared to chromen-4-one (4b-c) or antipyrinyl (5a) substituents .
- The pyrido[1,2-a]pyrimidin-4-one moiety introduces conjugated π-electron systems, possibly improving UV absorption properties relevant to photodynamic therapies .
Synthetic Complexity: The tricyclic core requires advanced synthetic strategies, such as cycloaddition or tandem cyclization, compared to the straightforward condensation reactions used for pyridazinones (5a) or pyrido-pyrimidines (4b-c) .
Research Findings and Data Tables
Comparative Physicochemical Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
